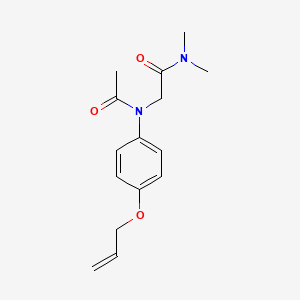

Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)-

Description

The compound Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- is an acetanilide derivative characterized by two key structural features: (1) an allyloxy group (-O-CH₂CH=CH₂) at the 4'-position of the benzene ring and (2) a dimethylcarbamoylmethyl group (-CH₂C(O)N(CH₃)₂) attached to the nitrogen atom of the acetanilide backbone. This combination of substituents distinguishes it from simpler acetanilide analogs like paracetamol (4-hydroxyacetanilide) and phenacetin (4-ethoxyacetanilide), which lack the dimethylcarbamoylmethyl moiety .

The allyloxy group may confer increased lipophilicity compared to hydroxyl or ethoxy substituents, while the dimethylcarbamoylmethyl group could influence hydrogen-bonding capacity and metabolic stability .

Properties

CAS No. |

92648-68-5 |

|---|---|

Molecular Formula |

C15H20N2O3 |

Molecular Weight |

276.33 g/mol |

IUPAC Name |

2-(N-acetyl-4-prop-2-enoxyanilino)-N,N-dimethylacetamide |

InChI |

InChI=1S/C15H20N2O3/c1-5-10-20-14-8-6-13(7-9-14)17(12(2)18)11-15(19)16(3)4/h5-9H,1,10-11H2,2-4H3 |

InChI Key |

OTIFGIOJEKLAEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CC(=O)N(C)C)C1=CC=C(C=C1)OCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- typically involves the following steps:

Allylation: The starting material, acetanilide, undergoes an allylation reaction with allyl chloride in the presence of a base such as potassium carbonate.

Carbamoylation: The resulting allyloxyacetanilide is then treated with dimethylcarbamoyl chloride to introduce the dimethylcarbamoylmethyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromyl chloride, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a catalyst are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products Formed:

Oxidation Products: Aldehydes, carboxylic acids, and their derivatives.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Halogenated compounds and other substituted derivatives.

Scientific Research Applications

Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe to study biological systems and interactions.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with the following acetanilide derivatives:

Key Structural Insights:

- The allyloxy group in the target compound may enhance membrane permeability compared to paracetamol’s hydroxyl group or phenacetin’s ethoxy group .

Physicochemical Properties

Data inferred from related compounds (experimental values for the target compound are unavailable in the evidence):

Notes:

Biological Activity

Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- is a synthetic compound that belongs to the acetanilide class, characterized by its unique chemical structure which includes an allyloxy group and a dimethylcarbamoylmethyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the context of cholesterol biosynthesis inhibition and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- is with a molecular weight of approximately 276.33 g/mol. The structural features that contribute to its biological activity include:

- Allyloxy Group : This functional group may enhance lipophilicity, potentially improving membrane permeability.

- Dimethylcarbamoylmethyl Substituent : This moiety could influence the compound's interaction with biological targets, particularly enzymes involved in lipid metabolism.

Biological Activity

Research indicates that compounds similar to Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- exhibit significant biological activities, particularly as inhibitors of squalene synthase. This enzyme plays a crucial role in cholesterol biosynthesis, and its inhibition can be beneficial in treating conditions associated with hypercholesterolemia and cardiovascular diseases.

Inhibition of Squalene Synthase

- Mechanism : The inhibition of squalene synthase leads to decreased cholesterol synthesis, which can help manage cholesterol levels in patients with dyslipidemia.

- Potential Therapeutic Applications : Given its mechanism of action, this compound could be explored for use in developing new lipid-lowering therapies.

Anti-inflammatory and Analgesic Properties

Acetanilide derivatives are known for their anti-inflammatory and analgesic effects. Preliminary studies suggest that Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- may exhibit similar properties:

- Anti-inflammatory Activity : In vitro studies have shown that acetanilide derivatives can inhibit pro-inflammatory cytokines.

- Analgesic Effects : The compound may also act on pain pathways, providing relief from pain through central or peripheral mechanisms.

Comparative Analysis with Similar Compounds

The following table summarizes the key features of Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- | C15H22N2O3 | Inhibitor of squalene synthase; potential anti-inflammatory properties |

| 4'-Butoxy-N-(dimethylcarbamoylmethyl)acetanilide | C15H22N2O3 | Contains butoxy instead of allyloxy; potentially different biological activity |

| N-(dimethylcarbamoylmethyl)-4'-isopropoxyacetanilide | C15H22N2O3 | Isopropoxy group may alter solubility and bioavailability |

| 4'-Allyloxyacetanilide | C11H13NO2 | Lacks the dimethylcarbamoylmethyl substituent; simpler structure may lead to different pharmacological properties |

Case Studies and Research Findings

- Inhibition Studies : A study conducted on acetanilide derivatives demonstrated that compounds with similar structures effectively inhibited squalene synthase activity by up to 70% at certain concentrations. This suggests a promising avenue for further research into Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- as a therapeutic agent.

- Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties of acetanilide derivatives found that they significantly reduced the levels of TNF-alpha and IL-6 in vitro. These findings indicate potential applications in treating inflammatory diseases.

- Analgesic Activity : Experimental models have shown that compounds within the acetanilide family can reduce pain responses in animal models, suggesting that Acetanilide, 4'-(allyloxy)-N-(dimethylcarbamoylmethyl)- may possess similar analgesic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.